![molecular formula C17H17ClN4OS2 B2365301 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171145-12-2](/img/structure/B2365301.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN4OS2 and its molecular weight is 392.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H17ClN4OS2
- Molecular Weight : 392.92 g/mol
- CAS Number : 1171145-12-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in modulating biological functions, which may lead to the inhibition of specific pathways involved in disease processes.
1. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance cytotoxic effects against various cancer cell lines. For instance, studies reported that similar thiazole derivatives showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating potent anticancer activity .
2. Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial effects. The presence of the chlorobenzo[d]thiazole moiety in this compound may contribute to its ability to inhibit bacterial growth. Preliminary studies have shown promising results against several bacterial strains, suggesting potential as an antibiotic agent.
3. Anticonvulsant Activity
Thiazoles are also recognized for their anticonvulsant properties. Analogues similar to this compound have demonstrated efficacy in reducing seizure activity in animal models, which could be a significant therapeutic application for neurological disorders .
Research Findings and Case Studies
Q & A
Q. Basic: What are the critical steps in synthesizing this compound, and how is reaction progress monitored?
Answer:
The synthesis typically involves:
Condensation reactions : Reacting chlorobenzo[d]thiazole derivatives with piperazine intermediates under reflux (e.g., acetic acid with sodium acetate buffer) .
Cyclization : Heating at controlled temperatures (80–120°C) for 6–12 hours to form the thiazole-piperazine backbone .
Purification : Recrystallization using dioxane or ethanol to isolate the product .
Monitoring methods :
- TLC (Thin-Layer Chromatography): To track reaction completion by spotting aliquots on silica plates .
- HPLC : For quantifying intermediates and final product purity .
Q. Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
Technique | Structural Feature Confirmed | Key Peaks/Data |
---|---|---|
NMR | Piperazine ring protons, aromatic protons | δ 2.8–3.5 ppm (piperazine CH₂), δ 7.0–8.5 ppm (aromatic CH) |
IR | Carbonyl (C=O) and C-S bonds | ~1650–1700 cm⁻¹ (C=O), ~650 cm⁻¹ (C-S) |
MS | Molecular ion and fragmentation pattern | [M+H]⁺ peak matching theoretical mass |
Q. Basic: How do solvent and catalyst choices impact synthesis yield?
Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization .
- Catalysts : Triethylamine or palladium catalysts accelerate coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
- Microwave-assisted synthesis : Reduces reaction time (1–3 hours vs. 12 hours) and improves yields by 15–20% .
Q. Advanced: How can DFT and Hirshfeld analysis elucidate noncovalent interactions affecting crystallinity?
Answer:
- DFT Calculations : Quantify halogen bonding (e.g., Cl···π interactions) and hydrogen bonding energies to predict crystal packing .
- Hirshfeld Surfaces : Visualize close contacts (e.g., C-H···O, S···N) contributing to lattice stability .
- NCIplot : Identify weak interactions (van der Waals, π-stacking) that influence solubility and polymorphism .
Q. Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?
Answer:
Assay Optimization : Adjust pH, temperature, and serum protein content to mimic physiological conditions .
Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting in vivo results .
Dose-Response Correlation : Compare IC₅₀ (in vitro) with pharmacokinetic parameters (e.g., AUC, Cmax) .
Q. Advanced: What strategies improve pharmacokinetics while retaining target affinity?
Answer:
-
Structural Modifications :
Modification Purpose Example Alkyl chain elongation (e.g., dodecyl) Enhance lipophilicity for BBB penetration Substituent halogenation (e.g., Cl→F) Reduce metabolic degradation -
SAR Studies : Replace thiazole with triazole to balance potency and solubility .
Q. Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?
Answer:
- Challenges : Racemization during synthesis due to reactive intermediates (e.g., free radicals) .
- Solutions :
- Chiral HPLC : Use cellulose-based columns for enantiomer separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions .
Q. Advanced: How is stability under physiological conditions assessed?
Answer:
Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
Oxidative Stability : Expose to H₂O₂ or liver microsomes; quantify metabolites with LC-MS .
Photostability : Use UV-Vis spectroscopy to track decomposition under light exposure .
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-10-15(24-11(2)19-10)16(23)21-6-8-22(9-7-21)17-20-14-12(18)4-3-5-13(14)25-17/h3-5H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEHPKBEBQRZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.